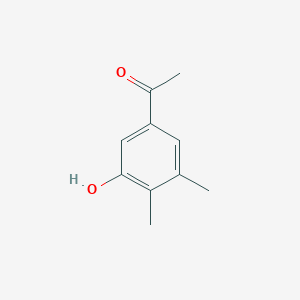

1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

Description

1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (CAS: 5325-04-2), also known as 3,5-dimethyl-4-hydroxyacetophenone, is a phenolic ketone characterized by a hydroxyl group at the 3-position and methyl groups at the 4- and 5-positions of the benzene ring, with an acetyl group at the 1-position (Figure 1). This compound is commercially available and has been studied in various synthetic and biological contexts .

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-(3-hydroxy-4,5-dimethylphenyl)ethanone |

InChI |

InChI=1S/C10H12O2/c1-6-4-9(8(3)11)5-10(12)7(6)2/h4-5,12H,1-3H3 |

InChI Key |

GTNQKAQGQFKDNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)O)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility: Fries rearrangement is a common method for synthesizing hydroxyacetophenones, but yields vary with substituent positions. For example, 1-(2-Ethyl-6-hydroxy-3,5-dimethylphenyl)ethanone is obtained as a byproduct during Fries rearrangements, highlighting positional sensitivity .

- Functional Group Diversity : The morpholine-substituted analog () demonstrates how heterocyclic groups can enhance target specificity in enzyme inhibition .

Key Observations :

- Enzyme Inhibition: Compounds with multiple hydroxyl groups (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) show strong α-glucosidase inhibition due to hydrogen bonding with catalytic residues .

- Antibacterial Specificity: The acetyl group in 1-(3-Acetyl-2-hydroxy-5-methylphenyl)ethanone may enhance membrane penetration, improving activity against gram-positive bacteria .

- Therapeutic Potential: The morpholine-substituted compound () synergizes with radiotherapy, illustrating how functional group modifications can optimize drug efficacy .

Physicochemical Properties

Crystallographic and spectroscopic data provide insights into molecular interactions:

Table 3: Physical Properties

Key Observations :

- Hydrogen Bonding: Amino-substituted analogs (e.g., ) form robust hydrogen-bonded networks, which may influence solubility and stability .

- Natural Occurrence : Some dimethoxy-dimethyl analogs are components of essential oils, suggesting volatility and aromaticity influenced by substituents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, and what reaction conditions are critical for achieving high purity?

- Answer : The compound is typically synthesized via nitration of 4,5-dimethylacetophenone followed by reduction of the nitro group to an amino group, which is subsequently hydrolyzed to a hydroxyl group . Critical conditions include:

- Nitration : Use of concentrated nitric acid in a controlled temperature range (0–5°C) to avoid over-nitration.

- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., Fe/HCl) under inert atmospheres to prevent oxidation .

- Purification : Column chromatography or recrystallization to achieve >95% purity, as validated by HPLC .

Q. How is the structural characterization of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone typically performed?

- Answer : Key techniques include:

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.22 Å) and hydrogen-bonding networks (e.g., O–H···O interactions at 2.78 Å) .

- NMR : Distinct signals for aromatic protons (δ 6.8–7.2 ppm), hydroxyl (δ 9.5 ppm), and methyl groups (δ 2.2–2.5 ppm) .

- IR spectroscopy : Strong absorption bands for C=O (1680 cm⁻¹) and O–H (3200 cm⁻¹) .

Q. What are the primary chemical reactions of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, and how do substituents influence reactivity?

- Answer : The compound undergoes:

- Oxidation : The hydroxyl group can be oxidized to a quinone using KMnO₄ in acidic conditions .

- Electrophilic substitution : Methyl and hydroxyl groups direct substitution to the para position due to steric and electronic effects .

- Reduction : The ketone group can be reduced to a secondary alcohol with NaBH₄ .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone in multi-step syntheses?

- Answer :

- Flow chemistry : Continuous flow reactors improve heat transfer and reduce side reactions (e.g., over-oxidation) .

- Catalyst screening : Pd/C (5% loading) in H₂ atmospheres achieves >85% reduction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates during nitration .

Q. What computational chemistry approaches predict the reactivity of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone in novel reactions?

- Answer :

- DFT calculations : Model HOMO-LUMO gaps (e.g., 4.5 eV) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) to guide anti-inflammatory studies .

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants for oxidation) .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Answer :

- Standardized assays : Use uniform protocols (e.g., MTT for cytotoxicity) to minimize variability .

- Meta-analysis : Compare IC₅₀ values across studies (e.g., 12–25 µM for enzyme inhibition) and control for variables like cell line/purity .

- Structure-activity studies : Synthesize analogs (e.g., methoxy or halogen derivatives) to isolate functional group contributions .

Q. What strategies mitigate challenges in crystallizing 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone for structural studies?

- Answer :

- Co-crystallization : Use thiourea or crown ethers to stabilize hydrogen-bonded networks .

- Temperature gradients : Slow cooling (0.1°C/min) from ethanol solutions yields diffraction-quality crystals .

Key Notes

- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed data from PubChem, crystallographic databases, and academic journals.

- Advanced questions emphasize mechanistic insights, computational validation, and experimental troubleshooting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.